![molecular formula C9H18N2 B1492580 8-Ethyl-5,8-diazaspiro[3.5]nonane CAS No. 2090590-84-2](/img/structure/B1492580.png)
8-Ethyl-5,8-diazaspiro[3.5]nonane
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized and their activity as new anti-ulcer agents was investigated in vivo . The synthesis involved a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .Scientific Research Applications
Spirocyclic Compounds Synthesis
Researchers have developed methods for synthesizing diazaspiro compounds, which include variants similar to 8-Ethyl-5,8-diazaspiro[3.5]nonane. For example, improved synthesis methods have been reported for diazaspiro[4.4] nonane, starting from malononitrile, showcasing higher efficiency and better yield (Ji Zhiqin, 2004). Another study highlights the preparation and characterization of spiroarsoranes, demonstrating the presence of polytopal equilibrium in solution, which could be relevant for the study of similar spirocyclic compounds (A. R. Tapia-Benavides et al., 2010).
Supramolecular Chemistry
Supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives have been studied, highlighting the influence of substituents on the cyclohexane ring in supramolecular arrangements. This research could inform the design of materials and pharmaceuticals utilizing spirocyclic scaffolds similar to 8-Ethyl-5,8-diazaspiro[3.5]nonane (Sara Graus et al., 2010).
Catalysis and Synthetic Applications
An efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles via a [5 + 1] double Michael addition reaction has been reported, illustrating the potential for creating complex molecular architectures without the need for metal catalysts. This approach could be adapted for synthesizing derivatives of 8-Ethyl-5,8-diazaspiro[3.5]nonane (K. Aggarwal et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 8-Ethyl-5,8-diazaspiro[3.5]nonane are the sigma receptors . These receptors, specifically sigma-1 (S1R) and sigma-2 (S2R), are involved in several biological and pathological conditions .
Mode of Action
8-Ethyl-5,8-diazaspiro[3.5]nonane interacts with its targets, the sigma receptors, causing changes in their function . The compound has been evaluated in S1R and S2R binding assays, and modeling studies have been carried out to analyze its binding mode .
Biochemical Pathways
The specific biochemical pathways affected by 8-Ethyl-5,8-diazaspiro[3Sigma receptors are known to interact with various ion channels and g-protein-coupled receptors , suggesting that this compound may influence multiple biochemical pathways.
Result of Action
The molecular and cellular effects of 8-Ethyl-5,8-diazaspiro[3.5]nonane’s action are dependent on its interaction with sigma receptors . The compound’s effects are entirely dependent on the S1R antagonism . It has been screened for analgesic effects in vivo, and its functional profile was determined through in vivo and in vitro models .
properties
IUPAC Name |
8-ethyl-5,8-diazaspiro[3.5]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-11-7-6-10-9(8-11)4-3-5-9/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWFHNREJWYZER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC2(C1)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethyl-5,8-diazaspiro[3.5]nonane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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